4-((2-Isopropoxyethyl)amino)benzoic acid
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Overview
Description
4-((2-Isopropoxyethyl)amino)benzoic acid is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound features a benzoic acid core substituted with an amino group linked to a 2-isopropoxyethyl chain. It is a derivative of benzoic acid, which is widely known for its applications in various fields, including pharmaceuticals, cosmetics, and food preservation.
Preparation Methods
The synthesis of 4-((2-Isopropoxyethyl)amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 2-isopropoxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-((2-Isopropoxyethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often reduce the carboxylic acid group to an alcohol.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.
Scientific Research Applications
4-((2-Isopropoxyethyl)amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2-Isopropoxyethyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with the synthesis of folic acid in bacteria, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-((2-Isopropoxyethyl)amino)benzoic acid can be compared with other similar compounds, such as:
4-Aminobenzoic Acid (PABA): Both compounds share a benzoic acid core, but PABA lacks the 2-isopropoxyethyl substitution.
4-Hydroxybenzoic Acid: This compound has a hydroxyl group instead of an amino group.
4-Nitrobenzoic Acid: This compound features a nitro group instead of an amino group.
The unique 2-isopropoxyethyl substitution in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(2-propan-2-yloxyethylamino)benzoic acid |
InChI |
InChI=1S/C12H17NO3/c1-9(2)16-8-7-13-11-5-3-10(4-6-11)12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
XWOOMWGVTIZOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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